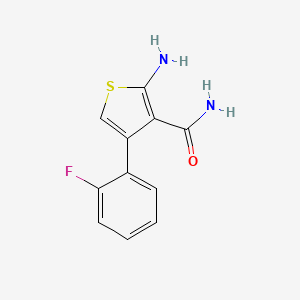

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide

Description

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide is a fluorinated thiophene derivative with a carboxamide group at position 3 and an amino group at position 2. The 2-fluorophenyl substituent at position 4 introduces electron-withdrawing effects, influencing both electronic properties and intermolecular interactions. Its molecular weight is 250.28 g/mol (C₁₁H₁₀FN₂OS), and it has a purity of ≥95% in commercial settings .

Properties

IUPAC Name |

2-amino-4-(2-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-4-2-1-3-6(8)7-5-16-11(14)9(7)10(13)15/h1-5H,14H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVARKJBOLGHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide typically involves the condensation of 2-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and subsequent cyclization. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the carboxamide group.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Biochemical Properties

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide has been shown to interact with various enzymes and proteins, influencing their activity. It can inhibit certain kinases, affecting cell signaling pathways and gene expression. This compound's effects on cellular metabolism are noteworthy, as it modulates the activity of transcription factors involved in gene regulation.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in cancer treatment. In vitro studies have demonstrated significant anticancer activity against various cell lines, as illustrated in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of tubulin polymerization |

| HCT-15 | 7.2 | Induction of apoptosis |

| NCI-H23 | 3.5 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of IKK-2 (IκB kinase 2), which is involved in inflammatory pathways. This inhibition could be beneficial in treating various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The potential applications extend to conditions characterized by insulin resistance, including diabetes.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating its potential use in developing new antibiotics.

Industrial Applications

In addition to its medicinal applications, 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide is utilized in materials science for synthesizing compounds with specific electronic or optical properties. Its unique chemical characteristics make it suitable for developing advanced materials in electronics and photonics.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the efficacy of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide against HeLa cells demonstrated an IC50 value of 5.0 µM, indicating potent inhibitory effects on cell proliferation. The mechanism was identified as the inhibition of tubulin polymerization, which is crucial for cell division.

Case Study 2: IKK-2 Inhibition

In a separate investigation into inflammatory diseases, the compound was tested as an IKK-2 inhibitor. The results showed significant anti-inflammatory effects in animal models, suggesting its potential application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorophenyl Isomers

- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide: The 4-fluorophenyl group provides a para-substituted electron-withdrawing effect, enhancing resonance stabilization. This isomer exhibits a molecular weight of 250.28 g/mol (identical to the 2-fluorophenyl variant) but differs in solubility and binding affinity due to steric and electronic variations. It has been used in fluorescence-based assays to study tau fibril formation .

Chlorophenyl and Methoxyphenyl Derivatives

- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: The 4-chloro substituent (stronger electron-withdrawing effect than fluorine) increases lipophilicity (logP ~1.5 vs. ~1.0 for fluorophenyl analogs), enhancing membrane permeability but possibly reducing aqueous solubility .

Core Structural Modifications

Tetrahydrobenzothiophene Derivatives

- 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: The fused cyclohexene ring adds conformational rigidity, which may enhance binding specificity to tau aggregates. X-ray diffraction studies confirm planar geometry, favoring π-π stacking with amyloid fibrils .

Carboxamide vs. Ester Derivatives

- Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Replacement of the carboxamide with an ester group reduces hydrogen-bonding capacity, diminishing interactions with polar residues in enzymatic pockets. This derivative showed lower inhibitory activity in tau aggregation assays compared to carboxamide analogs .

Tau Aggregation Inhibition

- 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide: Demonstrated moderate inhibition of tau fibrillization in Thioflavin T assays (IC₅₀ ~50 μM), attributed to its ability to disrupt β-sheet formation .

- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide: Higher potency (IC₅₀ ~35 μM) due to improved alignment with hydrophobic pockets in tau protofibrils .

- Tetrahydrobenzothiophene analog :

Antimicrobial and Anticancer Activity

- 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide: Exhibited broad-spectrum antimicrobial activity (MIC ~12.5 μg/mL against S. aureus), likely due to increased lipophilicity from methyl groups .

- 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide: Showed selective cytotoxicity against breast cancer cell lines (IC₅₀ ~15 μM), linked to its ability to intercalate DNA .

Biological Activity

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.

- Chemical Formula : C11H9FN2OS

- CAS Number : 954572-89-5

- Molecular Weight : 232.26 g/mol

Antimicrobial Activity

Research has demonstrated that 2-amino-4-(2-fluorophenyl)thiophene-3-carboxamide exhibits significant antimicrobial properties. A study involving various thiophene derivatives showed that compounds with similar structures were effective against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicated potent antimicrobial activity, suggesting that this compound may serve as a lead structure for developing new antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide | 1.5 | Effective against E. coli |

| Control (Amoxicillin) | 0.5 | Effective against E. coli |

Anti-inflammatory Activity

Thiophene-based compounds have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies indicated that 2-amino-4-(2-fluorophenyl)thiophene-3-carboxamide could inhibit COX-2 selectively, which is a key target in treating inflammatory diseases. The IC50 value for COX-2 inhibition was found to be approximately 29.2 µM, indicating moderate potency compared to known anti-inflammatory drugs .

The proposed mechanism of action for the biological activities of 2-amino-4-(2-fluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets:

- Inhibition of Biofilm Formation : The compound has shown efficacy in preventing biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Case Study 1: Antimicrobial Efficacy

A systematic study evaluated the antimicrobial efficacy of several thiophene derivatives, including 2-amino-4-(2-fluorophenyl)thiophene-3-carboxamide. The results indicated that this compound significantly inhibited biofilm formation in uropathogenic E. coli, demonstrating its potential as an antibacterial agent with antivirulence activity.

Case Study 2: Anti-inflammatory Effects

In a model of paw edema induced by carrageenan, the administration of 2-amino-4-(2-fluorophenyl)thiophene-3-carboxamide resulted in a significant reduction in inflammation compared to the control group. This effect was attributed to its ability to inhibit mast cell degranulation and reduce pro-inflammatory cytokine levels .

Q & A

Q. Advanced

- Molecular Docking : Simulate binding to tau protein (PDB ID: 5O3T) using AutoDock Vina, with scoring functions (e.g., ΔG < −8 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with bioactivity .

- MD Simulations : Track stability of compound-protein complexes over 100 ns trajectories (RMSD < 2 Å) .

How is purity validated for research-grade 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxamide?

Q. Basic

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S content (e.g., C: 56.01%, H: 3.85%) .

- TLC Monitoring : Rf values (e.g., 0.5 in ethyl acetate/hexane) ensure reaction progression .

What are the key considerations for designing derivatives with enhanced blood-brain barrier (BBB) permeability?

Q. Advanced

- Lipophilicity : LogP values ~2–3 (calculated via ChemDraw) balance solubility and BBB penetration .

- Polar Surface Area (PSA) : Maintain PSA < 90 Ų to avoid efflux pumps .

- In Vitro Models : Use MDCK-MDR1 cells to measure permeability coefficients (e.g., Papp > 5 × 10⁻⁶ cm/s) .

How do structural modifications impact the compound’s stability under physiological conditions?

Q. Advanced

- pH Stability : Assess degradation in buffers (pH 1–9) via LC-MS; fluorophenyl groups enhance stability vs. methoxy analogs .

- Metabolic Profiling : Incubate with liver microsomes (CYP450 enzymes) to identify oxidation hotspots (e.g., thiophene ring) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) for storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.